

A Comparative Spectroscopic Analysis of 1-Bromo-2-methylpropane and Its Isomers

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Compound of Interest

Compound Name: 1-Bromo-2-methylpropane

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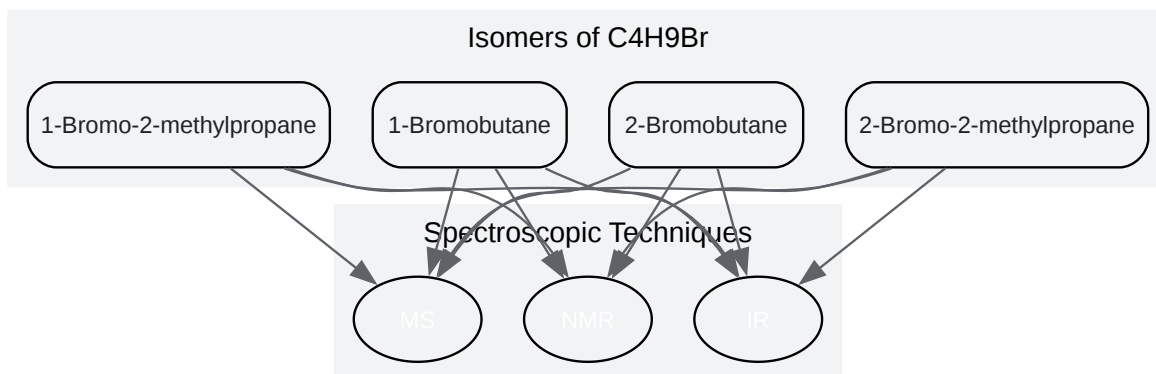
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This guide provides a detailed spectroscopic comparison of **1-bromo-2-methylpropane** and its structural isomers: 1-bromobutane, 2-bromobutane, and 2-bromo-2-methylpropane. The objective is to delineate the unique spectral characteristics of each isomer, providing a foundational reference for their identification and differentiation in complex research and development settings. The comparison is based on data from Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Isomeric Structures and Spectroscopic Analysis

The four isomers of $\text{C}_4\text{H}_9\text{Br}$ present a classic case study in structural elucidation through spectroscopic methods. While they share the same molecular formula, their distinct atomic arrangements lead to unique spectral fingerprints. The following diagram illustrates the relationship between the isomers and the analytical techniques used for their characterization.

Spectroscopic Analysis of C₄H₉Br Isomers

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Caption: Relationship between C₄H₉Br isomers and spectroscopic analysis methods.

Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for each of the four isomers.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm), Multiplicities, and Integration Values

Compound	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1-Bromo-2-methylpropane	3.30	Doublet	2H	-CH ₂ Br
	1.97	Multiplet	1H	-CH-
	1.03	Doublet	6H	-CH(CH ₃) ₂
1-Bromobutane	3.41	Triplet	2H	-CH ₂ Br
	1.84	Quintet	2H	-CH ₂ CH ₂ Br
	1.46	Sextet	2H	-CH ₂ CH ₃
	0.94	Triplet	3H	-CH ₃
2-Bromobutane	4.10	Sextet	1H	-CHBr-
	1.85	Multiplet	2H	-CH ₂ CH ₃
	1.71	Doublet	3H	-CHBrCH ₃
	1.03	Triplet	3H	-CH ₂ CH ₃
2-Bromo-2-methylpropane	1.80	Singlet	9H	-C(CH ₃) ₃

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Compound	δ (ppm) for C1	δ (ppm) for C2	δ (ppm) for C3	δ (ppm) for C4
1-Bromo-2-methylpropane	45.5 (-CH ₂ Br)	31.1 (-CH-)	21.0 (-CH ₃)	-
1-Bromobutane	35.3 (-CH ₂ Br)	33.0 (-CH ₂ -)	21.7 (-CH ₂ -)	13.4 (-CH ₃)
2-Bromobutane	26.1 (-CH ₃)	53.4 (-CHBr-)	34.3 (-CH ₂ -)	11.2 (-CH ₃)
2-Bromo-2-methylpropane	62.5 (-CBr-)	36.4 (-CH ₃)	-	-

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	C-H Stretch (cm ⁻¹)	C-H Bend (cm ⁻¹)	C-Br Stretch (cm ⁻¹)	Fingerprint Region Notes
1-Bromo-2-methylpropane	2975-2845[1]	1480-1270[1]	750-500[1]	Complex vibrations, unique pattern. [1]
1-Bromobutane	2975-2845[2]	1470-1270[2]	750-550[2]	Unique set of complex overlapping vibrations.[2]
2-Bromobutane	2975-2845[3]	1470-1270[3]	650-550[3]	Unique set of complex overlapping vibrations.[3]
2-Bromo-2-methylpropane	2975-2860[4]	1480-1370[4]	~690	Unique set of complex overlapping vibrations.[4]

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z) and Relative Abundances

Compound	Molecular Ion [M] ⁺ (m/z)	Base Peak (m/z)	Key Fragment Ions (m/z)
1-Bromo-2-methylpropane	136/138	57	43, 41, 29
1-Bromobutane	136/138	57	41, 29
2-Bromobutane	136/138 (very weak)	57	41, 29
2-Bromo-2-methylpropane	136/138 (very weak)	57	41, 29

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A 400 MHz NMR spectrometer was used for acquiring ¹H NMR spectra, and a 100 MHz spectrometer for ¹³C NMR.
- **Sample Preparation:** Approximately 10-20 mg of the liquid sample was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.^{[5][6][7][8]} The solution was transferred to a 5 mm NMR tube.
- **¹H NMR Acquisition:** The spectrum was acquired at room temperature. A standard one-pulse sequence was used with a spectral width of approximately 12 ppm. Data was processed with an exponential window function prior to Fourier transformation. Chemical shifts are reported in ppm relative to TMS (δ = 0.00 ppm).
- **¹³C NMR Acquisition:** The spectrum was acquired using a proton-decoupled pulse sequence to provide a spectrum with single lines for each unique carbon atom. The spectral width was approximately 220 ppm. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer was used.
- Sample Preparation: The spectra were obtained using the liquid film method.^{[1][2][3][4]} A drop of the neat liquid sample was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Data Acquisition: The spectrum was recorded in the mid-IR range (4000-400 cm^{-1}). A background spectrum of the clean plates was recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The positions of the major absorption bands were identified and are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- Instrumentation: An electron ionization (EI) mass spectrometer was used.
- Sample Introduction: A small amount of the liquid sample was introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC) inlet.
- Ionization: The sample was ionized using a 70 eV electron beam.
- Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer.
- Data Presentation: The mass-to-charge ratio (m/z) of the detected ions and their relative abundances were plotted to generate the mass spectrum. The presence of bromine isotopes (^{79}Br and ^{81}Br) in a nearly 1:1 ratio results in characteristic M and M+2 peaks for bromine-containing fragments.

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